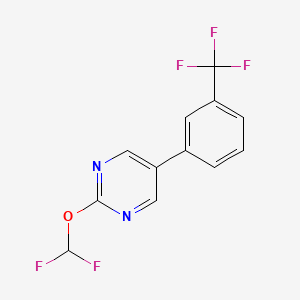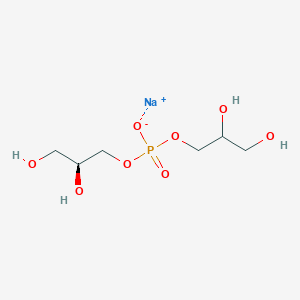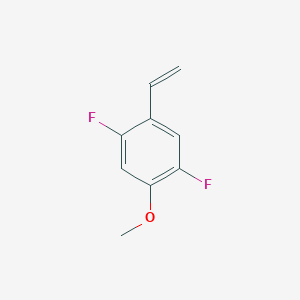
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a pyrimidine ring substituted with a difluoromethoxy group and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amidines and β-diketones.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and trifluoromethylating reagents.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring or the phenyl group.
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various functional groups onto the compound.
Common reagents and conditions used in these reactions include palladium catalysts, base or acid conditions, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine has a wide range of scientific research applications, including:
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways, particularly those involving fluorinated compounds.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)phenyl isothiocyanate: This compound also contains a trifluoromethoxy group and is used in various chemical reactions and applications.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another fluorinated compound with similar structural features, used in organic synthesis and materials science.
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: A compound with a trifluoromethyl group and a hydroxyl group, used in chemical and biological research.
Properties
Molecular Formula |
C12H7F5N2O |
|---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H7F5N2O/c13-10(14)20-11-18-5-8(6-19-11)7-2-1-3-9(4-7)12(15,16)17/h1-6,10H |
InChI Key |
LTDBUXPSYSCPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)

![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)





![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)


